2-(Pyrrolidin-1-yl)benzoic acid hydrochloride
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Overview
Description
2-(Pyrrolidin-1-yl)benzoic acid hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety. This compound is often utilized in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride typically involves the reaction of pyrrolidine with benzoic acid derivatives under controlled conditions. One common method includes the use of a condensation reaction where pyrrolidine is reacted with a benzoic acid derivative in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-(Pyrrolidin-1-yl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyrrolidinone: A derivative of pyrrolidine with additional functional groups, often used in medicinal chemistry.
Benzoic Acid Derivatives: Compounds containing the benzoic acid moiety, used in various chemical and biological applications
Uniqueness: 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride is unique due to the combination of the pyrrolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in research and industry .
Properties
IUPAC Name |
2-pyrrolidin-1-ylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSYYXAGSHMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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